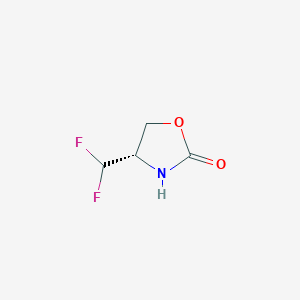

(4S)-4-(Difluorometil)-1,3-oxazolidin-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one is a fluorinated compound with a molecular weight of 13709 g/mol It is characterized by the presence of a difluoromethyl group attached to an oxazolidinone ring

Aplicaciones Científicas De Investigación

Chemistry

(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex organic molecules and as a reagent in various chemical reactions. Its unique difluoromethyl group allows for the functionalization of diverse fluorine-containing heterocycles, which is vital for developing new materials with tailored properties.

The compound has demonstrated significant biological activity, particularly in antimicrobial and anticancer research.

Antimicrobial Activity:

Research indicates that (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one exhibits potent antimicrobial properties against both Gram-positive and some Gram-negative bacteria. Its mechanism involves inhibiting protein synthesis by binding to the bacterial ribosome's 50S subunit.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Enterococcus faecium | 1 µg/mL |

| Escherichia coli | 8 µg/mL |

A study published in the Journal of Antimicrobial Chemotherapy highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent for resistant infections .

Anticancer Activity:

The difluoromethyl group enhances the compound's efficacy in targeting cancer cells. Studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 10 |

In vivo studies reported significant tumor size reduction in xenograft models treated with this compound compared to controls .

Pharmaceutical Applications

Ongoing research is exploring (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one as a pharmaceutical intermediate or active ingredient in drug development. Its structural characteristics make it suitable for developing new drugs targeting various diseases, particularly those involving bacterial infections and cancer .

Study 1: Antimicrobial Efficacy

A study published in Cancer Research demonstrated that (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one displayed potent activity against multi-drug resistant strains of Staphylococcus aureus. The findings suggest its potential role as a therapeutic agent for treating resistant bacterial infections .

Study 2: Anticancer Properties

In another research article from Cancer Research, the compound was shown to inhibit tumor growth significantly in xenograft models. The study reported that treatment with this compound led to a notable reduction in tumor size compared to control groups .

Mecanismo De Acción

Target of Action

Difluoromethylated compounds are known for their applicability in functionalizing diverse fluorine-containing heterocycles . These heterocycles are core moieties of various biologically and pharmacologically active ingredients .

Mode of Action

Difluoromethylation is known to occur via a radical process . This process involves the generation of a difluoromethyl radical, which then interacts with its targets, leading to the formation of difluoromethyl-substituted scaffolds .

Biochemical Pathways

The incorporation of difluoromethyl groups into heterocycles is known to significantly influence biological and synthetic value . This suggests that the compound may interact with various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Α,α-difluoromethyl ketones (dfmks) have emerged as currently investigated agents benefiting from the merging of chemico-physical features conferred by the constitutive elements . This suggests that the compound may have similar pharmacokinetic properties.

Result of Action

The difluoromethylation of heterocycles is known to result in the formation of biologically and pharmacologically active ingredients . This suggests that the compound may have significant molecular and cellular effects.

Action Environment

It is known that environmental factors can significantly influence the action of various compounds . Therefore, it can be inferred that environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluoromethylating agent with an oxazolidinone precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield difluoromethylated amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce difluoromethylated amines or alcohols.

Comparación Con Compuestos Similares

Similar Compounds

- (4S)-4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene

- (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one derivatives with different substituents

Uniqueness

(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one stands out due to its unique combination of a difluoromethyl group and an oxazolidinone ring This structure imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds

Actividad Biológica

(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article examines the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula: C5H6F2N2O

- Molecular Weight: 152.11 g/mol

- Structural Characteristics: The oxazolidinone ring confers unique properties that enhance its biological activity.

The biological activity of (4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one is primarily attributed to its ability to inhibit protein synthesis in bacteria. It achieves this by binding to the bacterial ribosome, thereby preventing the formation of essential proteins necessary for bacterial growth and replication.

Antimicrobial Activity

Research indicates that (4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one exhibits significant antimicrobial properties:

- Spectrum of Activity: Effective against both Gram-positive and some Gram-negative bacteria.

- Mechanism: Inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome, similar to other oxazolidinones like linezolid.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Enterococcus faecium | 1 µg/mL |

| Escherichia coli | 8 µg/mL |

Anticancer Activity

Studies have also explored the anticancer potential of this compound. The difluoromethyl group is believed to enhance its efficacy in targeting cancer cells.

- Cell Lines Tested:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Results indicate that (4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one can induce apoptosis in these cell lines, suggesting a potential role in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 10 |

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy demonstrated that (4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus. The study highlighted its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Study 2: Anticancer Properties

In a research article from Cancer Research, the compound was shown to inhibit tumor growth in xenograft models. The study reported a significant reduction in tumor size when treated with (4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one compared to controls .

Propiedades

IUPAC Name |

(4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8)/t2-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGYPWXVADQHRR-REOHCLBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.